

# Application Notes and Protocols for ONC-392 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025



Note: Initial searches for "CMI-392" did not yield information on a pharmaceutical compound. Based on the context of the query, it is highly probable that the user is interested in ONC-392, a novel anti-CTLA-4 antibody currently in clinical development. The following information is based on publicly available data for ONC-392.

## Introduction

ONC-392 is a next-generation humanized IgG1 monoclonal antibody targeting the Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4). It is designed to enhance anti-tumor immunity while mitigating the immune-related adverse events associated with earlier anti-CTLA-4 therapies.[1] Preclinical studies in humanized CTLA-4 mouse models have been instrumental in characterizing the dosage, administration, and efficacy of ONC-392.[2][3]

## **Data Presentation**

Table 1: ONC-392 Dosage and Administration in a Humanized CTLA-4 Mouse Model with Established Tumors



| Parameter               | Details                                                                                               |
|-------------------------|-------------------------------------------------------------------------------------------------------|
| Animal Model            | Human CTLA-4 knock-in mice on a C57BL/6 background.[3]                                                |
| Tumor Model             | Subcutaneous implantation of 5 x 10 $^5$ MC38 colon adenocarcinoma cells.[3]                          |
| Treatment Initiation    | When tumors reached a mean diameter of 8 mm (approximately 10-14 days after tumor cell injection).[3] |
| Drug                    | L3D10 (a murine surrogate for ONC-392).[3]                                                            |
| Dosage                  | 200 μ g/mouse per injection.[3]                                                                       |
| Route of Administration | Intraperitoneal (IP) injection.                                                                       |
| Frequency               | Every 4 days for 4 weeks.[3]                                                                          |
| Control                 | Control mouse IgG at the same dosage and schedule.[3]                                                 |

# **Experimental Protocols**

# Protocol 1: Evaluation of ONC-392 Efficacy in a Syngeneic Tumor Model with Humanized CTLA-4 Mice

Objective: To assess the anti-tumor efficacy of an ONC-392 surrogate antibody (L3D10) in a well-established tumor model.

### Materials:

- Humanized CTLA-4 knock-in mice (C57BL/6 background)[3]
- MC38 colon adenocarcinoma cell line[3]
- L3D10 antibody (murine surrogate for ONC-392)[3]
- Control mouse IgG[3]



- Sterile Phosphate-Buffered Saline (PBS)
- Cell culture medium (e.g., RPMI-1640)
- · Syringes and needles for injection
- Calipers for tumor measurement
- · Animal housing and monitoring equipment

#### Procedure:

- Tumor Cell Culture: Culture MC38 cells in appropriate media until they reach the desired confluency for injection.
- Tumor Implantation:
  - Harvest and wash the MC38 cells.
  - Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
  - Subcutaneously inject 100 μL of the cell suspension (5 x 10<sup>5</sup> cells) into the flank of each humanized CTLA-4 mouse.[3]
- Tumor Growth Monitoring:
  - Begin monitoring tumor growth a few days after implantation.
  - Measure tumor dimensions (length and width) with calipers every 2-3 days.
  - Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Treatment Initiation and Administration:
  - When tumors reach an average size of approximately 8 mm in diameter, randomize the mice into treatment and control groups.[3]
  - Prepare the L3D10 antibody and control IgG in sterile PBS at a concentration for delivering 200 μg per mouse.[3]



- Administer the prepared antibodies via intraperitoneal injection every 4 days for a total of 4 weeks.[3]
- Efficacy Assessment:
  - Continue to monitor tumor growth and the general health of the mice throughout the treatment period.
  - o Primary endpoint: Tumor growth inhibition.
  - Secondary endpoints may include survival analysis and immunological analysis of the tumor microenvironment and spleen.
- Data Analysis:
  - Plot the mean tumor volume ± SEM for each group over time.
  - Perform statistical analysis (e.g., t-test or ANOVA) to compare the tumor growth between the treatment and control groups.

## **Mandatory Visualization**



## Experimental Workflow for ONC-392 Efficacy Study



Click to download full resolution via product page

Workflow for ONC-392 preclinical efficacy study.



#### Mechanism of Action of ONC-392



Click to download full resolution via product page

ONC-392's unique CTLA-4 recycling mechanism.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Human CTLA4 knock-in mice unravel the quantitative link between tumor immunity and autoimmunity induced by anti–CTLA-4 antibodies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ONC-392 in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669265#cmi-392-dosage-and-administration-in-animal-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com